molecular formula C17H16F3NO3 B2883546 7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide CAS No. 728028-71-5

7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide

Numéro de catalogue: B2883546
Numéro CAS: 728028-71-5
Poids moléculaire: 339.314
Clé InChI: HDRBYMPWWLJACJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7,7-Dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide is a norbornane-derived compound featuring a bicyclic scaffold with two methyl groups at position 7, two ketone moieties at positions 2 and 3, and a carboxamide group linked to a 3-(trifluoromethyl)phenyl substituent. Below, we compare this compound with structurally related bicyclo[2.2.1]heptane derivatives to highlight key differences in substituents, stereochemistry, and functional groups.

Propriétés

IUPAC Name

7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c1-15(2)11-6-7-16(15,13(23)12(11)22)14(24)21-10-5-3-4-9(8-10)17(18,19)20/h3-5,8,11H,6-7H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRBYMPWWLJACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the reaction of a suitable precursor with trifluoromethylphenyl isocyanate under controlled conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. Continuous flow chemistry techniques can be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are also crucial to obtain the final product with the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of the trifluoromethyl group can influence the oxidation behavior of the compound.

  • Reduction: : Reduction reactions can be performed to modify the functional groups.

  • Substitution: : Substitution reactions at different positions of the bicyclic structure can lead to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium(VI) oxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives, as well as substituted analogs. These products can have different biological and chemical properties, making them useful for further research and applications.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions and other biochemical processes.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry

In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties can enhance the performance of products in various applications, such as coatings, adhesives, and pharmaceuticals.

Mécanisme D'action

The mechanism by which 7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound's binding affinity to certain receptors or enzymes, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below summarizes critical structural features of the target compound and its analogs:

Compound Name Substituents/Modifications Functional Groups Molecular Weight (g/mol) Key Differences Reference
Target Compound : 7,7-Dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide 7,7-dimethyl; 2,3-dioxo; N-(3-trifluoromethylphenyl) 2 × ketone, carboxamide ~366 (estimated) Reference structure
(1R,4R)-4,7,7-Trimethyl-2,3-dioxo-N-[2-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide Additional methyl at C4; trifluoromethylphenyl at C2 2 × ketone, carboxamide 353.34 Stereochemistry (1R,4R); substituent position
N-(2,5-Difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide 4,7,7-trimethyl; 3-oxo; N-(2,5-difluorophenyl) 1 × ketone, carboxamide 307.34 Single ketone; less electron-withdrawing substituent
3,3-Dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide 3,3-dimethyl; 2-oxo; N-phenyl 1 × ketone, carboxamide 257.33 Fewer methyl/ketone groups; simpler aryl group
2-Bromo-4,7,7-trimethyl-3-oxo-N-(8-quinolinyl)bicyclo[2.2.1]heptane-1-carboxamide Bromine at C2; 4,7,7-trimethyl; 3-oxo; N-(8-quinolinyl) Bromine, ketone, carboxamide 401.30 Bulky bromine; heteroaromatic substituent

Key Observations

a) Trifluoromethylphenyl vs. Other Aryl Substituents
  • The target compound’s 3-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability compared to the 2,5-difluorophenyl group in , which offers reduced electron-withdrawing effects.
  • The 8-quinolinyl substituent in introduces a nitrogen heterocycle, enabling π-stacking or metal coordination, but increases steric bulk.
b) Ketone Group Positioning
  • In contrast, single ketone derivatives (e.g., ) may exhibit reduced polarity and rigidity.
c) Stereochemical Considerations
  • The (1R,4R) stereochemistry in could lead to distinct diastereoselective interactions compared to non-specified configurations in other analogs.
d) Steric and Electronic Effects
  • The additional methyl group at C4 in may restrict conformational flexibility, influencing bioavailability.

Activité Biologique

7,7-Dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide, often referred to by its IUPAC name, is a compound with significant potential in pharmaceutical research due to its unique structural properties and biological activities. The molecular formula for this compound is C17H16F3NO3C_{17}H_{16}F_3NO_3, with a molecular weight of approximately 339.31 g/mol .

Chemical Structure

The compound features a bicyclic structure, which is known to influence its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may affect the compound's interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide. Research indicates that derivatives of bicyclic compounds can inhibit key enzymes involved in cancer progression, including BRAF(V600E) and EGFR .

Compound Target Activity
7,7-DimethylBRAF(V600E)Inhibition observed
Similar CompoundsEGFRAntitumor activity

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In vitro assays suggest that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), indicating a potential role in managing inflammatory diseases .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of this class of compounds. For instance, derivatives have shown efficacy against various bacterial strains by disrupting cell membrane integrity .

Activity Type Tested Against Outcome
AntimicrobialBacterial strainsMembrane disruption observed

Study 1: Antitumor Efficacy

In a controlled study focusing on the antitumor efficacy of bicyclic compounds, researchers synthesized several derivatives and tested their activity against cancer cell lines. The results indicated that certain substitutions on the bicyclic core significantly enhanced cytotoxicity against MDA-MB-231 breast cancer cells.

Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory mechanisms of related compounds using LPS-induced macrophage models. Results demonstrated that these compounds could significantly reduce inflammatory markers, suggesting potential therapeutic applications in conditions like rheumatoid arthritis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.